(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Description
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
is a complex organic molecule. It contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an indole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,2,4-oxadiazole derivatives has been achieved through the reaction of amidoximes with various reagents . The reaction typically involves the use of a solvent such as DMSO and a base like NaOH .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent functional groups. The presence of the 1,2,4-oxadiazole ring, which is a well-known pharmacophore, is particularly noteworthy . The structure of similar compounds has been confirmed by techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups. For instance, the 1,2,4-oxadiazole ring can undergo various reactions due to its low aromaticity and the presence of a weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, a compound with a similar structure,(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
, has a molecular weight of 140.14 .
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of 1,2,4-oxadiazole derivatives . Additionally, the development of novel methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
Similar cyclopropyloxadiazole derivatives have been shown to interact withmuscarinic receptors . Muscarinic receptors are a type of G protein-coupled receptor that plays a crucial role in the nervous system, affecting functions such as heart rate and smooth muscle contraction.
Mode of Action
It’s worth noting that similar cyclopropyloxadiazole derivatives have been shown to act asfunctionally selective M1 partial agonists with antagonist properties in M2 and M3 muscarinic receptor assays . This suggests that the compound might interact with its targets in a similar manner, potentially acting as an agonist at some receptors and an antagonist at others.
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-16-7-6-15-10-18(22-17(15)11-16)21(26)25-8-2-3-13(12-25)9-19-23-20(24-28-19)14-4-5-14/h6-7,10-11,13-14,22H,2-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHVHQXLZFTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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